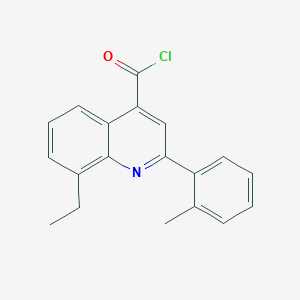

8-Ethyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride

Description

8-Ethyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride (CAS: 1160261-13-1) is a halogenated quinoline derivative characterized by a quinoline core substituted with an ethyl group at the 8-position, a 2-methylphenyl group at the 2-position, and a reactive carbonyl chloride moiety at the 4-position. Its molecular formula is C₁₉H₁₇ClNO, with a molecular weight of 309.79 g/mol . This compound is primarily used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals, dyes, and ligands due to its reactivity in nucleophilic acyl substitution reactions .

Properties

IUPAC Name |

8-ethyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO/c1-3-13-8-6-10-15-16(19(20)22)11-17(21-18(13)15)14-9-5-4-7-12(14)2/h4-11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHSTZVCUAIAACQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=C3C)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

8-Ethyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and antioxidant properties. This article explores the biological activity of this compound, supported by various research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a quinoline ring with an ethyl group at the 8-position and a 2-methylphenyl substituent at the 2-position, along with a carbonyl chloride functional group at the 4-position. This unique arrangement contributes to its reactivity and biological activity.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The carbonyl chloride group allows for nucleophilic acyl substitution reactions, which can modify proteins and nucleic acids, inhibiting enzyme activity.

- Receptor Interaction : The compound may also interact with cellular receptors, influencing signal transduction pathways.

Antimicrobial Activity

Research indicates that quinoline derivatives, including this compound, exhibit significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains demonstrate this activity:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| E. coli | 0.0195 |

| Bacillus mycoides | 0.0048 |

| C. albicans | 0.039 |

These findings suggest that the compound has potent antibacterial and antifungal properties .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. It has shown moderate to high cytotoxicity against several cancer cell lines, with IC50 values ranging from 2.26 to 7.46 μmol/L . The mechanism involves the inhibition of specific signaling pathways associated with cancer cell proliferation.

Case Studies

- Antimalarial Activity : A study identified derivatives of quinoline-4-carboxamides that exhibited antiplasmodial activity against Plasmodium falciparum, leading to the optimization of compounds for improved efficacy in preclinical models .

- Antioxidant Activity : The antioxidant capacity of quinoline derivatives was evaluated using the DPPH assay, demonstrating that modifications to the structure significantly enhanced antioxidant properties compared to parent compounds .

Scientific Research Applications

8-Ethyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride is a chemical compound that is a derivative of quinoline. The quinoline family is known for its diverse biological activities and applications in medicinal chemistry.

Scientific Research Applications

this compound is used in scientific research for various applications:

- Chemistry It is used in the synthesis of complex organic molecules and as a reagent in various chemical reactions. As an intermediate in the synthesis of quinoline derivatives, it is important in the development of pharmaceuticals and agrochemicals.

- Biology The compound is utilized in proteomics research to study protein interactions and functions.

- Medicine It is investigated for potential use in drug development, particularly in the design of novel therapeutic agents.

- Industry It is utilized in the production of specialty chemicals and materials with specific properties.

Biological Activity

this compound has potential biological activities, especially in medicinal chemistry and pharmacology. Quinoline derivatives have been studied for potential therapeutic applications, including anticancer, antibacterial, and antifungal activities.

Anticancer Activity

Research indicates that quinoline derivatives exhibit anticancer properties. Studies have shown that compounds with similar structures demonstrate potent cytotoxic effects against various cancer cell lines. These compounds induce apoptosis in cancer cells through mechanisms involving the activation of caspases and modulation of p53 pathways, leading to cell cycle arrest and programmed cell death.

Antimicrobial properties

The compound has also been investigated for its potential antimicrobial properties. Research indicates that quinoline derivatives exhibit broad-spectrum antimicrobial properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinoline-4-carbonyl chloride derivatives share a common reactive carbonyl chloride group but differ in substituents, which significantly influence their physicochemical properties, reactivity, and biological activity. Below is a detailed comparison:

Table 1: Structural and Physical Properties

Key Observations :

- Substituent Position : The ethyl group at the 6- vs. 8-position (QY-0144 vs. QY-4709) alters steric effects and electronic distribution, impacting reactivity in substitution reactions .

- Heterocyclic vs.

- Electron-Donating Groups: Methoxy substituents (e.g., 2-(4-methoxyphenyl)) increase electron density on the quinoline ring, which may stabilize intermediates in amide coupling reactions .

Reactivity Trends :

- The carbonyl chloride group in all derivatives reacts readily with nucleophiles (e.g., amines, alcohols), but steric hindrance from substituents (e.g., ethyl at 6-position) slows reaction kinetics .

- Electron-withdrawing groups (e.g., Cl at 8-position) increase electrophilicity, accelerating reactions with weak nucleophiles .

Preparation Methods

General Synthetic Route

The most common and authoritative method to prepare quinoline-4-carbonyl chlorides involves the conversion of the corresponding quinoline-4-carboxylic acid to the acyl chloride using chlorinating reagents under anhydrous conditions. The typical synthetic route is as follows:

- Starting Material: 8-Ethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid

- Chlorinating Agent: Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)

- Solvent: Anhydrous dichloromethane (CH₂Cl₂) or other inert solvents like dry chloroform

- Conditions: Reflux temperature (~40–60°C), under inert atmosphere (nitrogen or argon)

- Reaction Time: 2–4 hours, monitored by disappearance of acid functionality

The reaction converts the carboxylic acid group (-COOH) at position 4 of the quinoline ring into the corresponding acyl chloride (-COCl), a highly reactive intermediate for further transformations.

Detailed Procedure Example

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Dissolve 8-Ethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid in anhydrous dichloromethane | Ensures a dry, inert medium to prevent hydrolysis of acyl chloride formed |

| 2 | Add excess thionyl chloride dropwise under nitrogen atmosphere | Thionyl chloride acts as chlorinating agent converting acid to acyl chloride |

| 3 | Reflux mixture at 45-50°C for 2-4 hours | Promotes complete conversion; reaction monitored by IR or TLC for disappearance of acid peak |

| 4 | Remove excess SOCl₂ and solvent under reduced pressure | Yields crude 8-Ethyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride |

| 5 | Purify by recrystallization or vacuum distillation | Purification to obtain analytically pure acyl chloride |

Alternative Chlorinating Agents and Conditions

- Oxalyl chloride ((COCl)₂) : Sometimes preferred for milder reaction conditions and cleaner byproducts (CO and CO₂ gases).

- Catalysts: A catalytic amount of dimethylformamide (DMF) can be added to activate oxalyl chloride or thionyl chloride, enhancing reaction rates.

- Solvent Variations: Dry solvents such as toluene or chloroform may be used depending on solubility and scale.

Industrial Scale Considerations

- Continuous Flow Reactors: Industrial synthesis may utilize continuous flow technology to improve heat transfer, reaction control, and scalability.

- Automated Systems: Automated reagent addition and in-line monitoring optimize yield and purity.

- Safety: Handling of corrosive chlorinating agents requires strict moisture control and ventilation.

Analysis of Preparation Methods

Reaction Mechanism

The conversion of the carboxylic acid to acyl chloride proceeds via nucleophilic attack of the acid’s carbonyl oxygen on the electrophilic sulfur of thionyl chloride, forming an intermediate chlorosulfite ester. This intermediate then collapses, releasing sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases and forming the acyl chloride.

Reaction Optimization Parameters

| Parameter | Effect on Reaction | Optimal Range/Notes |

|---|---|---|

| Molar ratio (SOCl₂:acid) | Excess SOCl₂ drives reaction to completion | 1.5–3:1 molar ratio preferred |

| Temperature | Higher temp increases rate but may cause side reactions | 40–60°C optimal; reflux conditions |

| Solvent dryness | Moisture causes hydrolysis of acyl chloride | Use anhydrous solvents and inert atmosphere |

| Reaction time | Insufficient time leads to incomplete conversion | 2–4 hours, monitored by IR or TLC |

| Catalyst (DMF) | Catalyzes activation of chlorinating agent | 0.1–0.5 equivalents DMF can reduce reaction time |

Purity and Yield

- Typical yields range from 80% to 95% depending on scale and purification method.

- Purity is confirmed by NMR spectroscopy , IR spectroscopy (disappearance of -COOH stretch and appearance of acyl chloride peak near 1800 cm⁻¹), and mass spectrometry .

Data Table Summarizing Preparation Methods and Conditions

| Method | Chlorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Conventional reflux | Thionyl chloride | Anhydrous CH₂Cl₂ | 45–50 | 2–4 | 85–90 | Most common, well-established |

| Oxalyl chloride with DMF | Oxalyl chloride + DMF catalyst | Dry CH₂Cl₂ or toluene | 25–40 | 1–3 | 88–95 | Milder, cleaner byproducts |

| Microwave-assisted synthesis | Thionyl chloride | Anhydrous solvent | 80–100 (microwave) | 0.5–1 | 90–93 | Reduced time, improved regioselectivity |

| Continuous flow reactor | Thionyl chloride | Anhydrous solvent | Controlled flow | Minutes | 90–95 | Industrial scale, high efficiency |

Research Findings and Literature Insights

- The thionyl chloride method is the most referenced and reliable for preparing quinoline-4-carbonyl chlorides with various substitutions, including 8-ethyl and 2-(2-methylphenyl) groups, due to its efficiency and simplicity.

- Oxalyl chloride offers advantages in purity and milder reaction conditions, reducing side reactions.

- Use of catalytic DMF is widely reported to accelerate the reaction by forming a reactive Vilsmeier intermediate.

- Microwave-assisted synthesis has been shown to reduce reaction times significantly while maintaining high yields and selectivity, beneficial for rapid synthesis in research labs.

- Continuous flow processes are emerging in industrial settings to enhance safety and scalability, especially when handling hazardous chlorinating agents.

Q & A

Q. What comparative studies highlight the uniqueness of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.